molecular formula C7H11N3O B13656276 (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine

(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine

Cat. No.: B13656276
M. Wt: 153.18 g/mol
InChI Key: LPUFSQRBJOLOCH-UHFFFAOYSA-N
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Description

(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine is a heterocyclic compound that features a fused ring system combining pyrazole and oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine typically involves multiple steps starting from commercially available pyrazoles. One common method involves the optimization of a protected hydroxyethyl group on the nitrogen atom of the pyrazole ring. This enables the regiocontrolled construction of pyrazole-5-aldehydes in high yields. Subsequent deprotection and reduction steps generate the fused heterocyclic scaffold with multiple substitution patterns .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazine
  • 6,7-Dihydro-4H-triazolo[1,5-a]pyrazine
  • 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid

Uniqueness

(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ylmethanamine

InChI

InChI=1S/C7H11N3O/c8-3-6-4-9-10-1-2-11-5-7(6)10/h4H,1-3,5,8H2

InChI Key

LPUFSQRBJOLOCH-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(C=NN21)CN

Origin of Product

United States

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